molecular formula C20H13N3O3S B11344321 2-[[2-(4-Nitrophenyl)-2-oxoethyl]thio]-6-phenyl-3-pyridinecarbonitrile CAS No. 708976-51-6

2-[[2-(4-Nitrophenyl)-2-oxoethyl]thio]-6-phenyl-3-pyridinecarbonitrile

Cat. No.: B11344321
CAS No.: 708976-51-6
M. Wt: 375.4 g/mol
InChI Key: MUGWQKBCUKLVIT-UHFFFAOYSA-N
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Description

2-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE is a complex organic compound that features a nitrophenyl group, a phenylpyridine core, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE typically involves the reaction of 4-nitrobenzyl bromide with a suitable pyridine derivative in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and pyridine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

2-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridine core can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE is unique due to its combination of a nitrophenyl group, a phenylpyridine core, and a carbonitrile group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

CAS No.

708976-51-6

Molecular Formula

C20H13N3O3S

Molecular Weight

375.4 g/mol

IUPAC Name

2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C20H13N3O3S/c21-12-16-8-11-18(14-4-2-1-3-5-14)22-20(16)27-13-19(24)15-6-9-17(10-7-15)23(25)26/h1-11H,13H2

InChI Key

MUGWQKBCUKLVIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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